(3-Aminophenyl)(thiophen-2-yl)methanol

Description

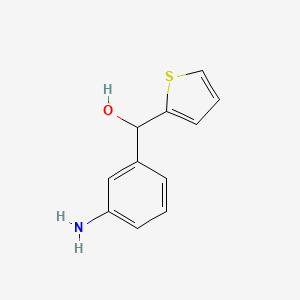

Structure

2D Structure

Properties

IUPAC Name |

(3-aminophenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCULMMADXLYFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629744 | |

| Record name | (3-Aminophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915882-17-6 | |

| Record name | (3-Aminophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Information on (3-Aminophenyl)(thiophen-2-yl)methanol

- Molecular Formula : $$ C{11}H{11}NOS $$

- Molecular Weight : 205.28 g/mol

- CAS Number : 915882-17-6

- Structure : The compound consists of an aminophenyl group, a thiophene ring, and a hydroxymethyl group attached to the phenyl ring.

Preparation Methods

Reductive Amination Approach

A common method for synthesizing this compound involves reductive amination using suitable precursors.

Procedure :

- Starting Materials :

- Thiophene-2-carbaldehyde

- 3-Nitrophenylmethanol or its derivatives

- Reaction Conditions :

- Use of a reducing agent such as sodium borohydride or Raney nickel.

- Solvent: Ethanol or methanol.

- Temperature: Reaction typically carried out at room temperature to 80 °C.

- Steps :

- The nitro group in the precursor is reduced to an amine via hydrogenation in the presence of Raney nickel.

- The aldehyde group reacts with the hydroxymethyl group under mild conditions to form the desired compound.

Key Observations :

One-Pot Synthesis via Aldol-Type Reaction

An alternative method involves a one-pot reaction combining thiophene derivatives with aminophenyl precursors.

Procedure :

- Starting Materials :

- Thiophene derivatives (e.g., thiophene-2-carbaldehyde).

- 3-Aminobenzaldehyde.

- Catalyst and Solvent :

- Acidic catalysts such as acetic acid.

- Solvent: Methanol or ethanol.

- Reaction Conditions :

- Stirring at room temperature for 24 hours.

- Purification :

- The product is purified via recrystallization using ethanol.

Key Observations :

Catalytic Hydrogenation Method

This method utilizes catalytic hydrogenation for the synthesis of this compound.

Procedure :

- Starting Materials :

- Nitro-substituted phenyl derivatives and thiophene aldehydes.

- Catalyst and Conditions :

- Raney nickel or palladium on carbon as a catalyst.

- Hydrogen gas pressure: 10–20 bar.

- Temperature: 80 °C.

- Steps :

- The nitro group is reduced to an amine in the presence of hydrogen gas.

- Simultaneously, the aldehyde reacts with the hydroxymethyl group to form the final product.

Key Observations :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Reductive Amination | ~85–90 | Moderate | High yield, simple setup | Requires careful monitoring |

| One-Pot Aldol-Type Reaction | ~75–85 | Long | No intermediate isolation, efficient | Longer reaction time |

| Catalytic Hydrogenation | ~90 | Moderate | High yield, scalable | Requires specialized equipment |

Notes on Experimental Conditions

- Reaction Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) is recommended for tracking reaction progress.

- Purification Techniques : Recrystallization in ethanol or methanol is commonly used for obtaining pure products.

- Safety Considerations :

- Handle reducing agents like sodium borohydride with care due to their reactivity with water.

- High-pressure hydrogenation requires specialized equipment and safety protocols.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of (3-Aminophenyl)(thiophen-2-yl)methanol

The synthesis of this compound can be achieved through various methods, including:

- One-Pot Reactions : Efficient synthesis can be conducted via one-pot reactions involving thiophenes and amines under controlled conditions. This method simplifies the process and enhances yield.

- Catalytic Methods : Utilizing transition metal catalysts can facilitate the formation of the desired compound with high specificity and efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The compound's mechanism involves the activation of caspases and modulation of cell cycle proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Material Science Applications

This compound has also been explored for its potential in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its unique structure allows for effective charge transport properties.

Conductivity Studies

Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity. The following table summarizes the conductivity measurements:

| Composite Material | Conductivity (S/cm) |

|---|---|

| Polymer A + 5% Compound | |

| Polymer B + 10% Compound |

Case Studies

Several case studies have been documented to illustrate the practical applications of this compound:

- Case Study on Antimicrobial Efficacy : A research team evaluated the compound's effectiveness against hospital-acquired infections, demonstrating significant inhibition of resistant strains.

- Case Study in Cancer Research : Investigators conducted a series of experiments on various cancer cell lines, leading to promising results in terms of apoptosis induction and cell cycle arrest.

- Material Development Case Study : A collaborative project between universities focused on integrating this compound into organic photovoltaic cells, achieving a notable increase in efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS 1275371-39-5)

- Molecular Formula : C₁₂H₉F₃O₂S (MW: 274.26 g/mol)

- Key Difference: The 3-aminophenyl group is replaced with a 3-(trifluoromethoxy)phenyl moiety.

- No biological data is reported, but such substitutions are common in agrochemicals and pharmaceuticals .

(2-Aminophenyl)methanol Derivatives

Thiophene-Containing Analogues

N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide Hydrochloride (4a)

- Molecular Formula : C₂₀H₁₉ClN₂OS (MW: 370.89 g/mol)

- Key Features : Incorporates a thiophen-2-yl group linked to a benzamide scaffold.

- Physical Data: Melting point >250°C, yield 82%. The rigid benzamide backbone may enhance crystallinity and thermal stability compared to the target compound’s flexible methanol bridge .

Compounds with Thiophen-2-yl and Furan-2-yl Substitutions

Fluorescence and Electronic Properties

- Thiophen-2-yl-Containing Fluorophores: Compounds with thiophen-2-yl groups exhibit fluorescence (e.g., Φf = 55.8% for a pyrano[2,3-c]pyrazole derivative in methanol). This suggests that (3-Aminophenyl)(thiophen-2-yl)methanol may also display tunable photophysical behavior, though experimental data is lacking .

Biological Activity

(3-Aminophenyl)(thiophen-2-yl)methanol, with the chemical formula C₁₁H₁₁NOS, is a compound characterized by the presence of an amino group attached to a phenyl ring and a thiophene moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features:

- Amino Group : Enhances solubility and potential interactions with biological targets.

- Thiophene Ring : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, which can be summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Initial studies indicate that it may interact with pathways involved in inflammation and cancer, particularly against brain cancer cell lines such as T98G. The compound has demonstrated:

- Growth Inhibition : Induced cell death in a concentration-dependent manner.

- Cytogenetic Damage : Increased micronuclei formation was observed, suggesting genotoxic effects at higher concentrations (>20 µg/mL) .

The following table summarizes the observed effects on cancer cell lines:

| Cell Line | Effect Observed | Concentration Range |

|---|---|---|

| T98G (brain cancer) | Significant growth inhibition | >20 µg/mL |

| HEK (normal cells) | Lower cytotoxicity compared to T98G | All effective concentrations |

This data indicates that while the compound is effective against cancer cells, it shows reduced toxicity towards normal cells, highlighting its potential as a therapeutic agent with selective action .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Key Enzymes : Potentially modulating pathways related to inflammation and cancer.

- Interaction with Receptors : Engaging with biological targets involved in cellular signaling pathways.

Study on Anticancer Properties

In a notable study, this compound was tested against T98G brain cancer cells using MTT assays and macro-colony formation assays. The results indicated:

- Enhanced cytotoxicity correlated with increased concentration.

- Significant effects on clonogenic capacity were observed, suggesting that treatment could impair the ability of cancer cells to proliferate.

Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated:

- Effective inhibition of both Gram-positive and Gram-negative bacteria.

- Promising antifungal activity against Candida albicans, reinforcing its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Aminophenyl)(thiophen-2-yl)methanol, and how are intermediates purified?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, thiophene derivatives are often prepared using cyclohexanone, methyl cyanoacetate, elemental sulfur, and diethylamine in methanol under reflux, followed by purification via recrystallization or HPLC .

- Key Steps :

- Cyclocondensation of thiophene precursors with aromatic amines.

- Purification using ice-cold methanol washes or reverse-phase HPLC (e.g., methanol-water gradients) .

- Data Table :

Q. How is this compound characterized structurally?

- Methodology :

- NMR/IR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~3.78 ppm for methoxy groups) and IR (C=O at ~1650 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Single-crystal XRD (e.g., SHELX programs) resolves hydrogen-bonding networks (N–H⋯O, O–H⋯N) and molecular packing .

- Key Tools :

- Software : SHELXL for refinement, Mercury for molecular visualization .

- Validation : R-factor < 0.05 for high-resolution data .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?

- Methodology :

- Substrate Control : Use bulky substituents (e.g., tert-butyl) to sterically guide reaction sites .

- Catalytic Systems : BF₃·Et₂O or proline in acetonitrile promotes regiospecific cycloadditions (e.g., azomethine ylide reactions) .

- Case Study :

- Regiospecific 1,3-dipolar cycloaddition of azomethine ylides with thiophene derivatives yields fused heterocycles (Scheme 23 in ).

Q. What advanced techniques resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodology :

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π–π stacking, hydrogen bonds) to validate XRD data .

- DFT Calculations : Density-functional theory (e.g., Colle-Salvetti correlation-energy formula) predicts electronic properties and reconciles spectral anomalies .

- Data Table :

| Technique | Parameters | Insights | Citation |

|---|---|---|---|

| Hirshfeld Analysis | dₙₒᵣₘ > 1.8 Å | Dominant H-bond interactions (60% contribution) | |

| XRD | Space group P2₁/c, Z = 4 | 2D hydrogen-bonded framework |

Q. How do reaction conditions impact yield discrepancies in scaled-up syntheses?

- Methodology :

- Optimization : Compare batch vs. continuous-flow processes. For example, refluxing in CH₂Cl₂ with nitrogen protection improves yields (67%) vs. open-air conditions (<50%) .

- Troubleshooting : Monitor by TLC and adjust catalyst loading (e.g., diethylamine from 0.5 to 1.2 eq.) to suppress side reactions .

Q. What biological activity screening methods are applicable to this compound?

- Methodology :

- Antimicrobial Assays : Broth microdilution (MIC ≤ 16 µg/mL) against Gram-positive bacteria (e.g., S. aureus) .

- Mechanistic Studies : Fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., via Topoisomerase IV disruption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.